2-(3H-Purin-3-yl)ethan-1-ol
Description
2-(3H-Purin-3-yl)ethan-1-ol is a purine-derived compound characterized by a purine heterocycle (a fused bicyclic system of pyrimidine and imidazole rings) linked to an ethanol moiety. Purines are fundamental to biological systems, serving as components of nucleic acids (adenine and guanine) and energy carriers (ATP, GTP).
Properties
CAS No. |
5614-65-3 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-purin-3-ylethanol |
InChI |
InChI=1S/C7H8N4O/c12-2-1-11-5-8-3-6-7(11)10-4-9-6/h3-5,12H,1-2H2 |
InChI Key |
AQSMSKLUQSQXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)N(C=N1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-Purin-3-yl)ethanol typically involves the reaction of purine derivatives with ethanol under specific conditions. One common method is the condensation reaction between a purine base and an ethanol derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 2-(3H-Purin-3-yl)ethanol can be achieved through continuous flow biocatalysis. This method utilizes enzymes such as lipase from Thermomyces lanuginosus to catalyze the reaction between purine nucleosides and ethanol. The process is optimized for high yield and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(3H-Purin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different purine derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of purine aldehydes and carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine ethanol derivatives.
Scientific Research Applications
Research indicates that 2-(3H-Purin-3-yl)ethan-1-ol exhibits promising biological activities, particularly in cancer therapy. Studies have shown its potential cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity Against Cancer Cell Lines
A recent study synthesized several derivatives of purine compounds, including 2-(3H-Purin-3-yl)ethan-1-ol, to evaluate their cytotoxicity against human cancer cell lines such as COLO201 (colorectal adenocarcinoma) and 4T1 (murine mammary carcinoma). The results demonstrated that certain derivatives exhibited significant cytotoxic activity, suggesting that modifications to the purine structure can enhance therapeutic efficacy .
Applications in Drug Development
The compound is being explored for its role in developing targeted therapies for various diseases, including cancer and viral infections. Its ability to inhibit specific enzymes involved in cellular processes makes it a candidate for further pharmacological studies.
Table 2: Potential Applications of 2-(3H-Purin-3-yl)ethan-1-ol
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anti-cancer agent |
| Antiviral Research | Investigated for activity against viruses |
| Biochemical Research | Used as a substrate or inhibitor in enzymatic assays |
Case Study: Enzyme Inhibition
In biochemical assays, 2-(3H-Purin-3-yl)ethan-1-ol was tested for its inhibitory effects on enzymes such as adenosine deaminase and xanthine oxidase. The results indicated a dose-dependent inhibition, providing insights into its potential use as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(3H-Purin-3-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in DNA synthesis, leading to the suppression of cancer cell proliferation. Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol
- Structure : Features a diazirine ring (a strained three-membered ring with two nitrogen atoms) instead of purine.
- Synthesis : Prepared from 4-hydroxybutan-2-one via a literature procedure involving Schlenk techniques .
- Reactivity : The diazirine group confers photoaffinity labeling properties, making it valuable in biochemical probes. In contrast, the purine core in 2-(3H-Purin-3-yl)ethan-1-ol may enable nucleoside-like interactions.
- Applications : Diazirine derivatives are used as cofactors in biocatalysis, whereas purine analogs are explored for nucleic acid-targeted therapies.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol
- Structure : Contains an aromatic phenyl ring substituted with bromo and methoxy groups.
- Spectroscopy : Unique $^{13}\text{C}$ NMR shifts for the methyl group (C9) at δ 22.5 ppm and hydroxyl resonance at δ 1.50 ppm (broad) .
- Solubility : The bromo and methoxy substituents increase hydrophobicity compared to the polar purine system.
- Efficiency: Reported synthesis achieves 92% yield with high purity, suggesting robust protocols for ethanol-linked aromatic systems .
2-(3-Indolyl)ethan-1-ol
- Structure : Based on an indole heterocycle (a bicyclic system with one nitrogen atom).
- Biological Relevance: Indole derivatives are associated with neurotransmitters (e.g., serotonin) and hallucinogenic activity.
- Impurities: Found in the synthesis of 3-[2-(diethylamino)ethyl]indole, a Schedule I compound .
- Key Differences : The purine system’s dual nitrogen rings enable broader hydrogen-bonding interactions than indole, which is more lipid-soluble and membrane-permeable.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| 2-(3H-Purin-3-yl)ethan-1-ol | ~179.2 | Purine, hydroxyl | High polarity, water-soluble |
| 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol | ~130.1 | Diazirine, hydroxyl | Moderate polarity |
| 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol | ~245.1 | Bromo, methoxy, hydroxyl | Low polarity |
| 2-(3-Indolyl)ethan-1-ol | ~161.2 | Indole, hydroxyl | Moderate polarity |
Biological Activity
2-(3H-Purin-3-yl)ethan-1-ol, also known as purine ethanolamine, is a compound of significant interest due to its biological activity, particularly in relation to adenosine receptors. This article explores the compound's biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The chemical formula for 2-(3H-Purin-3-yl)ethan-1-ol is CHNO, with a molecular weight of approximately 168.17 g/mol. The compound features a purine base linked to an ethanolamine moiety, which is crucial for its interaction with biological targets.
Adenosine Receptor Interaction
2-(3H-Purin-3-yl)ethan-1-ol has been studied for its interaction with various adenosine receptors, particularly the A and A subtypes. Research indicates that derivatives of purine compounds can exhibit selective agonistic or antagonistic activity towards these receptors:
- A Receptor : This receptor is primarily involved in cardioprotective effects and modulation of neurotransmitter release. Compounds similar to 2-(3H-Purin-3-yl)ethan-1-ol have shown varying affinities, with some derivatives exhibiting Ki values in the nanomolar range .
- A Receptor : The A receptor is associated with anti-inflammatory and neuroprotective effects. Studies have demonstrated that certain modifications to the purine structure can enhance affinity and selectivity towards the A receptor, making it a target for therapeutic development .
Antiviral Activity
Research has indicated that specific enantiomers of purine derivatives exhibit antiviral properties. For instance, the S-isomer of certain analogs has shown significantly higher antiviral activity compared to its R counterpart, suggesting that stereochemistry plays a critical role in biological efficacy .
Structure-Activity Relationship (SAR)
The SAR studies on 2-(3H-Purin-3-yl)ethan-1-ol reveal that modifications at various positions on the purine ring can lead to significant changes in biological activity:
| Modification | Effect on A Receptor Affinity | Effect on A Receptor Affinity |
|---|---|---|
| Substitution at N6 | Increased affinity observed | Variable effects based on substituent type |
| Alkynyl groups at C2 | Reduced A affinity | Enhanced selectivity for A |
| Phenylurea moiety at C6 | High selectivity for A | Potent agonistic activity noted |
These findings suggest that careful tuning of substituents can optimize receptor selectivity and potency.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-(3H-Purin-3-yl)ethan-1-ol and its derivatives:
- Cardiovascular Protection : In animal models, compounds with high affinity for the A receptor have demonstrated protective effects against ischemia-reperfusion injury, indicating their potential as cardioprotective agents .
- Anti-inflammatory Effects : Compounds targeting the A receptor have shown promise in reducing inflammation in models of asthma and other inflammatory conditions, suggesting their utility in treating such diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
